molecular formula C12H22N2O2 B8472888 7-(1-Pyrrolidinylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane

7-(1-Pyrrolidinylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B8472888
M. Wt: 226.32 g/mol
InChI Key: ZNNXSZWSEUPGFC-UHFFFAOYSA-N
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Patent
US05114945

Procedure details

A solution of the product of stage (v) (712 mg) in dry tetrahydrofuran (7.5 ml) was added dropwise to a stirred suspension of lithium aluminium hydride (total of 363 mg) in dry tetrahydrofuran (15 ml) under nitrogen. The mixture was heated under reflux for 19 h, allowed to cool for 1 h and water (5 ml) was cautiously added dropwise. More water (10 ml) and aqueous sodium hydroxide (2N, 5 ml) were then added followed by chloroform (25 ml). The insoluble material was filtered off, washed thoroughly with chloroform and the filtrate layers separated. The aqueous layer was re-extracted with chloroform (2×25 ml) and the combined organic solution dried and evaporated to give crude title compound (750 mg) as an oil. This oil was purified by column chromatography on neutral activity I alumina (Type UGl, 22.5 g) eluting with ether-methanol (19:1) to give the title compound as an oil (287 mg). T.l.c. Alumina/ether-methanol (19:1) Rf 0.30.
Name
product
Quantity
712 mg
Type
reactant
Reaction Step One
Quantity
363 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH:7]([C:11]([N:13]3[CH2:17][CH2:16][CH2:15][CH2:14]3)=O)[CH2:6]2)[O:4][CH2:3][CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1.C(Cl)(Cl)Cl>[N:13]1([CH2:11][CH:7]2[NH:8][CH2:9][CH2:10][C:5]3([O:1][CH2:2][CH2:3][O:4]3)[CH2:6]2)[CH2:17][CH2:16][CH2:15][CH2:14]1 |f:1.2.3.4.5.6,8.9|

Inputs

Step One
Name
product
Quantity
712 mg
Type
reactant
Smiles
O1CCOC12CC(NCC2)C(=O)N2CCCC2
Name
Quantity
363 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 19 h
Duration
19 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off
WASH
Type
WASH
Details
washed thoroughly with chloroform
CUSTOM
Type
CUSTOM
Details
the filtrate layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with chloroform (2×25 ml)
CUSTOM
Type
CUSTOM
Details
the combined organic solution dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give crude title compound (750 mg) as an oil
CUSTOM
Type
CUSTOM
Details
This oil was purified by column chromatography on neutral activity I alumina (Type UGl, 22.5 g)
WASH
Type
WASH
Details
eluting with ether-methanol (19:1)

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CC1CC2(OCCO2)CCN1
Measurements
Type Value Analysis
AMOUNT: MASS 287 mg
YIELD: CALCULATEDPERCENTYIELD 42.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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